1-(3-Bromo-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one
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Overview
Description
1-(3-Bromo-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a bromine atom, a hydroxypropyl group, and an ethoxy group attached to a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one typically involves the reaction of 4-ethoxypyrimidin-2(1H)-one with 3-bromo-2-hydroxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrimidinone ring or the hydroxypropyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the hydroxy group.
Reduction Reactions: Products include reduced forms of the pyrimidinone ring or the hydroxypropyl group.
Scientific Research Applications
1-(3-Bromo-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and hydroxypropyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
3-Bromo-2-hydroxypropyl methacrylate: Used in the synthesis of block copolymers.
3-Bromopropanoic acid: Known for its use in various chemical reactions.
Uniqueness
1-(3-Bromo-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxypropyl group on the pyrimidinone ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
61988-46-3 |
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Molecular Formula |
C9H13BrN2O3 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
1-(3-bromo-2-hydroxypropyl)-4-ethoxypyrimidin-2-one |
InChI |
InChI=1S/C9H13BrN2O3/c1-2-15-8-3-4-12(9(14)11-8)6-7(13)5-10/h3-4,7,13H,2,5-6H2,1H3 |
InChI Key |
HVVPFPIVDAWDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)N(C=C1)CC(CBr)O |
Origin of Product |
United States |
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